

Application Note: ^1H NMR Analysis of Methyl Elaidate

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Compound of Interest

Compound Name: Methyl elaidate

Cat. No.: B3428367

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the ^1H NMR spectrum of **methyl elaidate**, including spectral data, an experimental protocol for spectrum acquisition, and a structural diagram for proton assignment.

Introduction

Methyl elaidate is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. As a common component in certain food products and a subject of interest in lipid research, accurate structural elucidation and quantification are crucial. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique for the structural characterization of fatty acid methyl esters (FAMES), providing detailed information about the different proton environments within the molecule. This application note presents a summary of the ^1H NMR spectral data for **methyl elaidate** and a standardized protocol for its analysis.

^1H NMR Spectral Data of Methyl Elaidate

The ^1H NMR spectrum of **methyl elaidate** exhibits characteristic signals corresponding to the various protons in its structure. The data presented below is a compilation of typical chemical shifts observed for **methyl elaidate** in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons
a (-CH ₃)	0.88	Triplet (t)	~6.8	3
b (-(CH ₂) _n -)	1.25-1.35	Multiplet (m)	-	~20
c (-CH ₂ -CH=)	2.01	Multiplet (m)	-	4
d (-CH ₂ -COO-)	2.30	Triplet (t)	~7.5	2
e (-CH=CH-)	5.36	Multiplet (m)	-	2
f (-OCH ₃)	3.67	Singlet (s)	-	3

Experimental Protocol

This section details a standard operating procedure for acquiring the ¹H NMR spectrum of **methyl elaidate**.

1. Sample Preparation:

- Weigh approximately 10-20 mg of high-purity **methyl elaidate** directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
- Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

- Spectrometer: 300 MHz or 400 MHz NMR Spectrometer.
- Solvent: CDCl₃.
- Temperature: 298 K.

- Pulse Program: Standard single-pulse experiment (zg).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
- Acquisition Time: Approximately 3-4 seconds.
- Spectral Width: 0-10 ppm.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals. The integral of the methoxy singlet (f) at ~3.67 ppm can be set to 3H as a reference for the integration of other signals.
- Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of **methyl elaidate**.

Visualizations

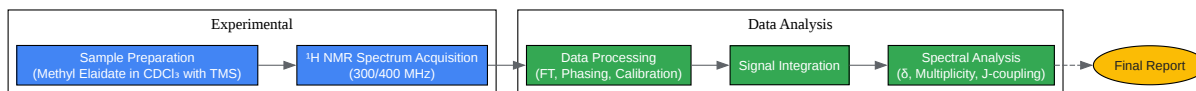
Molecular Structure and Proton Assignment

The following diagram illustrates the chemical structure of **methyl elaidate** with the different protons labeled according to the assignments in the data table.

Caption: Structure of **methyl elaidate** with proton assignments.

Experimental Workflow

The logical flow of the experimental and data analysis process is outlined below.



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Caption: Workflow for ^1H NMR analysis of **methyl elaidate**.

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